molecular formula C19H27N3O4S B2586980 N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide CAS No. 1803609-70-2

N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide

Cat. No. B2586980
CAS RN: 1803609-70-2
M. Wt: 393.5
InChI Key: SDIHRWYFMSCBNA-UHFFFAOYSA-N
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Description

N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide, commonly known as MPTS, is a sulfonamide-based compound that has been widely used in scientific research. It is a versatile molecule that has found applications in various fields, including biochemistry, pharmacology, and medical research.

Scientific Research Applications

MPTS has been used in various scientific research applications, including protein labeling, enzyme inhibition studies, and drug delivery systems. One of the most common applications of MPTS is in the labeling of proteins with fluorescent dyes. MPTS can be conjugated to a fluorescent dye and then used to label proteins, which allows for their visualization and tracking in live cells.

Mechanism of Action

MPTS is a sulfonamide-based compound that binds to the active site of enzymes and inhibits their activity. It has been shown to inhibit the activity of a wide range of enzymes, including carbonic anhydrase, urease, and β-lactamase. MPTS achieves this by forming a covalent bond with the active site of the enzyme, which prevents the substrate from binding and inhibits the enzyme's activity.
Biochemical and Physiological Effects:
MPTS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. MPTS has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPTS is its versatility. It can be used in a wide range of scientific research applications, including protein labeling, enzyme inhibition studies, and drug delivery systems. MPTS is also relatively easy to synthesize and has a high yield. However, one of the limitations of MPTS is its potential toxicity. It has been shown to be toxic to some cell lines, which limits its use in certain applications.

Future Directions

There are several future directions for the use of MPTS in scientific research. One potential direction is the development of MPTS-based drug delivery systems. MPTS can be conjugated to drugs and used to target specific cells or tissues, which could improve drug efficacy and reduce side effects. Another potential direction is the use of MPTS in the development of new enzyme inhibitors. MPTS has been shown to inhibit the activity of a wide range of enzymes, and further research could lead to the development of new enzyme inhibitors with therapeutic potential.

Synthesis Methods

The synthesis of MPTS involves the reaction of 4-(4-methoxyphenoxy)benzene-1-sulfonyl chloride with 1,3-diaminopropane in the presence of a base. The reaction yields MPTS as a white solid with a high yield. The purity of the compound can be further improved by recrystallization.

properties

IUPAC Name

N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-25-16-4-6-17(7-5-16)26-18-8-10-19(11-9-18)27(23,24)22(14-2-12-20)15-3-13-21/h4-11H,2-3,12-15,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIHRWYFMSCBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CCCN)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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